3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C16H12F3NO5 and a molecular weight of 355.27 g/mol . This compound is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethyl group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the following steps:
Etherification: The formation of an ether bond by reacting an alcohol with an aromatic compound.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and etherification processes, followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde: Lacks the ethoxy group.
Uniqueness
3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications .
Properties
IUPAC Name |
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5/c1-2-24-15-7-10(9-21)3-5-14(15)25-13-6-4-11(16(17,18)19)8-12(13)20(22)23/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIQSZZRPAQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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